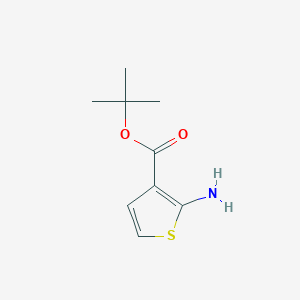

Tert-butyl 2-aminothiophene-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDNHEKRFNBVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445696 | |

| Record name | Tert-butyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59739-05-8 | |

| Record name | Tert-butyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 2-aminothiophene-3-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its thiophene core, substituted with an amino group and a bulky tert-butyl carboxylate group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid at room temperature and requires storage in a dark, inert atmosphere at temperatures between 2-8°C to maintain its stability.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [2][3] |

| CAS Number | 59739-05-8 | [3] |

| Boiling Point | 289.6 °C | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, the amino group, and the tert-butyl group. The chemical shifts and coupling constants of the thiophene protons are indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the thiophene ring, the carbonyl group of the ester, and the tert-butyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amine.

-

C=O stretching vibration for the ester carbonyl group.

-

C-N and C-S stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure, with characteristic losses of the tert-butyl group and fragments from the thiophene ring.

Synthesis and Reactivity

The primary synthetic route to this compound is the Gewald reaction . This versatile one-pot, multi-component reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[4][5]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (General Procedure)

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as tert-butyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Materials:

-

A suitable ketone or aldehyde

-

Tert-butyl cyanoacetate

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, triethylamine, or piperidine)

-

An appropriate solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a solution of the ketone/aldehyde and tert-butyl cyanoacetate in the chosen solvent, add the basic catalyst.

-

To this mixture, add elemental sulfur portion-wise.

-

The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a designated period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice-water, followed by extraction with a suitable organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the desired 2-aminothiophene derivative.

dot

Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its functional groups: the nucleophilic amino group, the aromatic thiophene ring, and the sterically hindering tert-butyl ester.

-

Acylation and Alkylation of the Amino Group: The 2-amino group can readily undergo acylation and alkylation reactions with various electrophiles to introduce diverse substituents.

-

Reactions of the Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution reactions.

-

Sandmeyer-type Reactions: The amino group can be diazotized and subsequently replaced by various substituents through Sandmeyer-type reactions, further expanding the synthetic utility of this scaffold.[6][7][8]

dot

Caption: Reactivity of this compound.

Applications in Drug Discovery

This compound and its derivatives have emerged as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities.

Positive Allosteric Modulators of GLP-1R

A significant application of this compound is in the synthesis of small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).[9][10][11][12][13] GLP-1R is a key target for the treatment of type 2 diabetes and obesity. PAMs enhance the receptor's response to the endogenous GLP-1, offering a promising therapeutic strategy. The 2-aminothiophene scaffold serves as a core structure for the development of these modulators.

dot

Caption: Role in the development of GLP-1R PAMs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse reactivity of its functional groups provide a robust platform for the generation of novel compounds with significant therapeutic potential, particularly in the development of treatments for metabolic disorders. Further exploration of its chemical space is likely to yield new and improved drug candidates.

References

- 1. This compound | 59739-05-8 [sigmaaldrich.com]

- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 2-aminothiophene-3-carboxylate (CAS 59739-05-8): A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-aminothiophene-3-carboxylate, identified by CAS number 59739-05-8, is a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery. As a member of the 2-aminothiophene (2-AT) class, this compound serves as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. Its structural motif is central to the development of novel therapeutic agents targeting a range of diseases, from metabolic disorders like type 2 diabetes to oncology and infectious diseases. This technical guide provides an in-depth overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the Gewald reaction, and a summary of its significant applications in modern drug development, supported by quantitative data and pathway visualizations.

Physicochemical Properties

This compound is a solid at room temperature and requires controlled storage conditions to ensure its stability.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 59739-05-8 | [2] |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 289.6 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [1] |

Synthesis via Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5] This multicomponent reaction typically involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[5]

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through three primary steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[5]

-

Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this addition is complex and can involve polysulfide intermediates.[6]

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[5]

Experimental Protocol (Representative)

Materials:

-

Ketone (e.g., cyclohexanone) (0.1 mol)

-

tert-Butyl Cyanoacetate (0.1 mol)

-

Elemental Sulfur Powder (0.1 mol)

-

Base Catalyst (e.g., Morpholine or Diethylamine) (20 mL)

-

Solvent (e.g., Absolute Ethanol) (150 mL)

Procedure:

-

Dissolve the ketone (0.1 mol) and tert-butyl cyanoacetate (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

To this solution, add elemental sulfur powder (0.1 mol) followed by the base catalyst (e.g., morpholine, 20 mL).

-

Stir the reaction mixture and heat it to a temperature of 45-65 °C for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then place it in a refrigerator overnight to facilitate precipitation.

-

Collect the resulting precipitate by filtration and wash it with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-aminothiophene product.

Synthesis Workflow Diagram

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Applications in Drug Discovery and Research

The this compound scaffold is a privileged structure in medicinal chemistry, enabling the synthesis of derivatives with potent biological activities across several therapeutic areas.[8]

Metabolic Diseases: GLP-1R Positive Allosteric Modulators

Derivatives of 2-aminothiophene serve as small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target for treating type 2 diabetes and obesity.[1] These PAMs enhance the receptor's response to endogenous GLP-1, leading to increased glucose-dependent insulin secretion.[1][9]

| Derivative Type | Target | Effect | Potency (EC₅₀) / Efficacy | Reference(s) |

| 2-Aminothiophene Analog (S-1) | GLP-1R | ↑ Insulin Secretion | ~1.5-fold increase at 5 µM | [10] |

| 2-Aminothiophene-3-arylketone (Cpd 7) | GLP-1R | ↑ Insulin Secretion | ~2-fold increase at 5 µM | [9] |

| Tetrahydro-epiminoazocino-indole (Cpd 19) | GLP-1R | Potentiates GLP-1(9-36)NH₂ | 5 nM | [11] |

Oncology: Selective Cytostatic and Antiproliferative Agents

The 2-aminothiophene core is integral to the design of novel anticancer agents.[12] Derivatives have demonstrated unusual cytostatic selectivity against various tumor cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[13] Their mechanism of action often involves the suppression of protein synthesis, induction of apoptosis, and cell cycle arrest.[13][14]

| Derivative Class / Compound | Cancer Cell Line(s) | Effect | Potency (IC₅₀) | Reference(s) |

| Thiophene Carboxamide (Cpd 2b) | Hep3B (Hepatocellular Carcinoma) | Antiproliferative | 5.46 µM | [15] |

| Thienopyrimidine (Cpd 8) | MCF-7 (Breast), HepG-2 (Liver) | Antiproliferative | 4.13 µM (MCF-7), 3.3 µM (HepG-2) | [16] |

| Aminothiophene (SB-44, SB-83, SB-200) | Prostate, Cervical | Cytotoxic, Induces Apoptosis | 15.38 - 34.04 µM | [4] |

Infectious Diseases

The 2-aminothiophene scaffold has also been exploited to develop agents against infectious diseases, notably tuberculosis. These compounds can act as potent inhibitors of essential enzymes in pathogens like Mycobacterium tuberculosis.[1]

Biological Signaling Pathways

Induction of Apoptosis in Cancer Cells

Derivatives of this compound can trigger programmed cell death (apoptosis) in cancer cells through the mitochondrial (intrinsic) pathway. This process involves the sequential activation of initiator and executioner caspases. Evidence suggests that these compounds can induce the cleavage of Bid into tBid, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[8][13][17]

Caption: Logical pathway for apoptosis induction by 2-aminothiophenes.

GLP-1 Receptor Positive Allosteric Modulation

In the context of metabolic diseases, 2-aminothiophene derivatives act as PAMs. They bind to an allosteric site on the GLP-1 receptor, distinct from the binding site of the endogenous ligand (GLP-1). This binding induces a conformational change that enhances the affinity and/or efficacy of GLP-1, thereby amplifying the downstream signaling cascade that leads to insulin secretion.[9][18]

Caption: Mechanism of GLP-1R positive allosteric modulation.

Safety and Handling

According to available safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. Store in a cool, dry, and well-ventilated area under an inert atmosphere and protected from light.[1]

Conclusion

This compound (CAS 59739-05-8) is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis via the Gewald reaction and the chemical tractability of its 2-amino and 3-carboxylate groups make it an ideal starting point for generating diverse chemical libraries. The demonstrated success of its derivatives as selective anticancer agents and as positive allosteric modulators for metabolic targets underscores the value of the 2-aminothiophene scaffold. This guide provides the core technical information required for researchers to effectively utilize this potent building block in the pursuit of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 59739-05-8|this compound|BLD Pharm [bldpharm.com]

- 3. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Sequential caspase-2 and caspase-8 activation upstream of mitochondria during ceramideand etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 15. staff.najah.edu [staff.najah.edu]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 18. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 2-aminothiophene-3-carboxylate: Synthesis, Structure, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-aminothiophene-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a member of the 2-aminothiophene class, it serves as a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. Its utility is prominently highlighted in the development of novel therapeutics, including small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R) for type 2 diabetes and obesity, as well as inhibitors of essential enzymes in pathogenic bacteria like Mycobacterium tuberculosis. The tert-butyl ester moiety provides unique steric and electronic properties that are advantageous for fine-tuning the characteristics of lead compounds. This guide provides an in-depth overview of its chemical structure, synthesis via the Gewald reaction, and its role in pioneering therapeutic strategies.

Chemical Structure and Properties

This compound possesses a core 2-aminothiophene ring, which is key to its reactivity and biological activity. The tert-butyl ester at the 3-position offers steric bulk, which can influence molecular interactions and improve certain pharmacokinetic properties.

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| CAS Number | 59739-05-8 |

| Appearance | Solid |

| Boiling Point | 289.6°C |

| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The expected data is summarized below.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons on the thiophene ring, and the amine protons. |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and the carbons of the thiophene ring. |

| FTIR (cm⁻¹) | Characteristic vibrational bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=O stretching (ester), and C-S stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene compound (in this case, tert-butyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

dot

Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the Gewald reaction.

Materials:

-

Appropriate ketone or aldehyde (1.0 eq)

-

Tert-butyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine or Triethylamine (catalyst, ~0.2 eq)

-

Ethanol or Methanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, tert-butyl cyanoacetate, and ethanol.

-

Stir the mixture to ensure homogeneity.

-

Add the elemental sulfur powder, followed by the dropwise addition of the base catalyst (e.g., morpholine).

-

Heat the reaction mixture to a gentle reflux (typically 45-50°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Applications in Drug Development

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, and this compound is a key starting material for several promising therapeutic agents.

Positive Allosteric Modulators of GLP-1R

The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established target for the treatment of type 2 diabetes and obesity.[1] Small-molecule positive allosteric modulators (PAMs) that enhance the receptor's response to the endogenous GLP-1 peptide are of great interest. Derivatives of this compound have been identified as potent GLP-1R PAMs, which can lead to increased glucose-dependent insulin secretion.[1]

dot

References

An In-depth Technical Guide to Tert-butyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-aminothiophene-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, synthesis via the Gewald reaction, and its role as a versatile precursor in the development of novel therapeutic agents. The guide also explores the broader biological significance of the 2-aminothiophene scaffold, including its applications in developing treatments for type 2 diabetes, infectious diseases, and cancer.

Chemical and Physical Properties

This compound is a polysubstituted 2-aminothiophene derivative. Its chemical structure features a thiophene ring substituted with an amino group at the 2-position and a tert-butyl carboxylate group at the 3-position. The tert-butyl ester group provides steric hindrance and influences the electronic properties of the molecule, which can be advantageous in fine-tuning the characteristics of lead compounds in drug discovery.[1]

A summary of the key quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 199.27 g/mol | [1] |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| CAS Number | 59739-05-8 | [2] |

| Boiling Point | 289.6°C | [3] |

| Purity | Typically ≥97% | [2][3] |

| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere | [2][3] |

Synthesis and Experimental Protocols

The most common and well-established method for the synthesis of this compound is the Gewald reaction .[1][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]

General Experimental Protocol for Gewald Synthesis of 2-Aminothiophenes

The following is a representative protocol for the synthesis of 2-aminothiophene derivatives, which can be adapted for the specific synthesis of this compound.

Materials:

-

Appropriate ketone or aldehyde

-

Tert-butyl cyanoacetate

-

Elemental sulfur

-

Base (e.g., diethylamine, morpholine, or triethylamine)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Crushed ice

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottomed flask, dissolve the ketone (1 equivalent) and tert-butyl cyanoacetate (1 equivalent) in the chosen solvent.[5]

-

To this mixture, add elemental sulfur (1 equivalent) and the base.[5]

-

Heat the reaction mixture, typically between 45°C and 65°C, for a period of 2 to 3 hours, with stirring.[5][6]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath or refrigerator overnight to facilitate precipitation of the product.[5]

-

Collect the precipitate by filtration and wash it with cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminothiophene-3-carboxylate.[6]

Molecular Structure and Logical Relationships

The structure of this compound and the logical workflow of its synthesis via the Gewald reaction are depicted in the following diagrams.

Caption: Chemical structure of this compound.

Caption: Workflow of the Gewald synthesis of this compound.

Role in Drug Discovery and Development

The 2-aminothiophene scaffold, for which this compound is a key synthon, is recognized for its diverse pharmacological properties.[1] This versatile heterocyclic core is utilized in the synthesis of novel compounds with potential therapeutic applications in various disease areas.

Metabolic Disorders

Derivatives of 2-aminothiophene have been investigated as small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R).[1] GLP-1R is a prominent target for the treatment of type 2 diabetes and obesity. PAMs enhance the receptor's activation by endogenous peptides, which can lead to increased glucose-dependent insulin secretion.[1] The use of this compound allows for the systematic modification of the molecular structure to optimize potency and pharmacokinetic properties of these potential anti-diabetic agents.

Infectious Diseases

The 2-aminothiophene core has also been identified as a potent inhibitor in the context of infectious diseases. Specifically, these compounds have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The mechanism of action is believed to involve the targeting of essential enzymes in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1]

Oncology

Several 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with unusual selectivity for certain cancer cell lines.[7] These compounds have shown promise against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines.[7] The proposed mechanism involves the preferential suppression of protein synthesis over DNA or RNA synthesis, leading to an accumulation of cancer cells in the G1 phase of the cell cycle and the induction of apoptosis.[7]

The logical relationship of how this compound serves as a precursor for these therapeutic areas is illustrated below.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse biological activities associated with the 2-aminothiophene scaffold make it a compound of high interest for the development of new therapeutic agents. Further research into the direct biological effects of this compound and the synthesis of novel derivatives holds significant promise for addressing unmet medical needs in metabolic disorders, infectious diseases, and oncology.

References

- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|CAS 59739-05-8 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum [chemicalbook.com]

- 6. Tert-butyl 2-amino-5-phenylthiophene-3-carboxylate | C15H17NO2S | CID 20493231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

"physical and chemical properties of Tert-butyl 2-aminothiophene-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of tert-butyl 2-aminothiophene-3-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

This compound is a stable, solid compound under standard conditions.[1][2] It is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂S | [3][4] |

| Molecular Weight | 199.27 g/mol | [3][4] |

| CAS Number | 59739-05-8 | [3] |

| Physical State | Solid | [1] |

| Boiling Point | 289.6 °C | [5] |

| Storage | 2-8°C, inert atmosphere, dark place | [1][2][4] |

Spectral Data (Predicted)

While specific spectra for this compound are not available in the cited literature, data from closely related analogs, such as methyl and ethyl esters of 2-aminothiophene-3-carboxylic acid, allow for the prediction of its key spectral features.

¹H NMR:

-

-NH₂ protons: A broad singlet is expected around δ 7.20-7.90 ppm.[6]

-

Thiophene protons: Signals for the protons on the thiophene ring are anticipated in the aromatic region.

-

Tert-butyl protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will appear in the upfield region.

¹³C NMR:

-

Carbonyl carbon: The ester carbonyl carbon is expected to resonate in the downfield region.

-

Thiophene carbons: Carbons of the thiophene ring will appear in the aromatic region.

-

Tert-butyl carbons: The quaternary and methyl carbons of the tert-butyl group will be observed in the aliphatic region.

FT-IR Spectroscopy:

-

N-H stretching: Characteristic peaks for the primary amine are expected in the region of 3300-3500 cm⁻¹.[6]

-

C=O stretching: A strong absorption band corresponding to the ester carbonyl group is anticipated around 1650-1700 cm⁻¹.[6]

-

C-H stretching: Bands for the C-H bonds of the tert-butyl group and the thiophene ring will be present.

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its derivatives is the Gewald reaction .[7][8][9] This multicomponent reaction offers a versatile and efficient one-pot synthesis of highly substituted 2-aminothiophenes.

The Gewald Reaction: A General Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8][9]

General Reaction Scheme:

Caption: General workflow of the Gewald reaction.

The mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate.[8] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[8]

Illustrative Experimental Protocol (Adapted from similar syntheses)

While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar 2-aminothiophene derivatives.[6]

Caption: A typical experimental workflow for the synthesis of 2-aminothiophenes.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by silica gel column chromatography.[6]

Chemical Reactivity and Potential Applications

The 2-aminothiophene scaffold is a versatile building block in organic synthesis. The amino and ester functionalities of this compound offer multiple sites for further chemical transformations, allowing for the generation of diverse compound libraries.[10]

The reactivity of the 2-aminothiophene core allows for various derivatizations:

-

N-Arylation/Alkylation: The amino group can be readily functionalized.

-

Ester Hydrolysis/Amidation: The tert-butyl ester can be converted to a carboxylic acid or various amides.

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo substitution reactions.

These derivatizations are crucial for exploring the structure-activity relationships of novel compounds in drug discovery.

Biological Significance and Signaling Pathways

While direct involvement of this compound in specific signaling pathways has not been reported, numerous derivatives of 2-aminothiophene-3-carboxylic acid esters exhibit significant biological activities.

Cytostatic and Anticancer Activity

Derivatives of 2-aminothiophene-3-carboxylic acid esters have demonstrated unusual cytostatic selectivity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[11][12] These compounds have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in prostate cancer cells.[11] The mechanism of action appears to involve the preferential suppression of protein synthesis over DNA or RNA synthesis.[11]

Allosteric Modulation of GLP-1 Receptor

Recent studies have identified 2-aminothiophene derivatives as a new class of small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R).[13][14] GLP-1R is a key target for the treatment of type 2 diabetes and obesity.[13][14] These PAMs enhance the activity of the endogenous GLP-1 peptide, leading to increased insulin secretion.[13][14]

Caption: Postulated role of 2-aminothiophene derivatives as PAMs in GLP-1R signaling.

The diverse biological activities of 2-aminothiophene derivatives highlight the importance of this compound as a key starting material for the development of novel therapeutic agents.[15][16][17] Further research into this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 59739-05-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound|CAS 59739-05-8 [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Gewald_reaction [chemeurope.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 13. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnrjournal.com [pnrjournal.com]

- 16. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]

Methodological & Application

Synthesis and Applications of Tert-butyl 2-aminothiophene-3-carboxylate Derivatives in Drug Discovery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 2-aminothiophene-3-carboxylate and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The 2-aminothiophene scaffold is a versatile pharmacophore found in a variety of biologically active molecules. The presence of the tert-butyl ester at the 3-position provides steric bulk and influences the electronic properties of the molecule, which can be advantageous for tuning the pharmacological profile of lead compounds. These derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases, primarily due to their ability to induce apoptosis and act as allosteric modulators of key biological targets.

This document provides detailed protocols for the synthesis of this compound derivatives via the Gewald reaction, along with a summary of their characterization data and an overview of their applications, including a proposed signaling pathway for their cytotoxic effects.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, tert-butyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Workflow: Gewald Synthesis

Caption: General workflow for the Gewald synthesis of this compound derivatives.

Experimental Protocol: Synthesis of tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a representative this compound derivative using cyclohexanone.

Materials:

-

Cyclohexanone

-

Tert-butyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine or diethylamine)

-

Ethanol (absolute)

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), tert-butyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in absolute ethanol (150 mL).

-

To this stirred mixture, add morpholine (0.1 mol) as a catalyst.

-

Heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Characterization Data

The synthesized compounds are typically characterized by their melting point, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a table summarizing the characterization data for a selection of this compound derivatives.

| Compound | R1 | R2 | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| 1 | -(CH2)4- | 85 | 136-137 | 1.45 (s, 9H), 1.65-1.75 (m, 4H), 2.40-2.55 (m, 4H), 5.90 (br s, 2H) | 22.8, 23.5, 25.1, 26.9, 80.5, 108.9, 116.2, 128.5, 158.9, 166.2 | 3410, 3305 (NH2), 1660 (C=O) | 267.1 (M+) | |

| 2 | CH3 | CH3 | 78 | 91-92 | 1.48 (s, 9H), 2.15 (s, 3H), 2.30 (s, 3H), 5.85 (br s, 2H) | 12.8, 14.2, 28.2, 80.3, 110.1, 118.5, 125.7, 159.3, 165.9 | 3430, 3335 (NH2), 1675 (C=O) | 227.1 (M+) |

| 3 | H | Phenyl | 72 | 145-147 | 1.50 (s, 9H), 6.15 (s, 1H), 7.20-7.40 (m, 5H), 7.35 (br s, 2H) | 28.3, 80.8, 105.6, 126.8, 128.5, 129.1, 135.2, 160.1, 165.5 | 3460, 3320 (NH2), 1665 (C=O) | 275.1 (M+) |

Applications in Drug Development

This compound derivatives have demonstrated a range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Several derivatives of this class have exhibited significant cytostatic and cytotoxic activity against various cancer cell lines, including prostate, breast, and leukemia.[1][2] The mechanism of action is often attributed to the induction of apoptosis. Studies have shown that these compounds can cause cell cycle arrest, typically in the G1 or G2/M phase, and trigger programmed cell death through the intrinsic apoptotic pathway.[1]

Proposed Signaling Pathway for Apoptosis Induction

The cytotoxic effect of certain this compound derivatives in cancer cells is believed to be mediated through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of executioner caspases, ultimately resulting in cell death.

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.

This proposed pathway involves the generation of cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c. Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the downstream events of apoptosis.[1]

Other Therapeutic Applications

Beyond oncology, these derivatives are being explored for other therapeutic uses:

-

Antimicrobial Agents: The 2-aminothiophene core is present in several compounds with antibacterial and antifungal properties.

-

Antileishmanial Agents: Modifications of the this compound scaffold have yielded compounds with promising activity against Leishmania parasites.

-

Allosteric Modulators: These compounds have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs), which are important targets in a wide range of diseases.

Conclusion

The synthesis of this compound derivatives via the Gewald reaction is a robust and versatile method for generating a library of compounds with diverse biological activities. Their demonstrated potential as anticancer agents, coupled with their utility in other therapeutic areas, makes them a valuable scaffold for further investigation in drug discovery and development. The detailed protocols and data provided herein serve as a valuable resource for researchers in this field.

References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Tert-butyl 2-aminothiophene-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 2-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, including a reactive amino group and a sterically hindering tert-butyl ester, provide a foundation for developing novel therapeutics targeting a range of diseases, from cancer and infectious diseases to metabolic disorders. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Application Notes

The 2-aminothiophene core is a well-established pharmacophore, and the tert-butyl ester of 2-aminothiophene-3-carboxylic acid serves as a key intermediate in the synthesis of various bioactive molecules. The tert-butyl group can offer advantages in terms of solubility and metabolic stability, making it an attractive starting material for lead optimization.

Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. The 2-aminothiophene scaffold can be elaborated into thieno[2,3-d]pyrimidines, a class of compounds known to inhibit various protein kinases by competing with ATP for binding to the kinase active site. These inhibitors have shown promise in oncology by targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and VEGFR-2 pathways.

Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | PI3Kα | 9.47 ± 0.63 | MCF-7 | 9.80 ± 0.93 | [1] |

| 9a | - | - | HepG-2 | 12.32 ± 0.96 | [1] |

| 9a | - | - | A549 | 11.30 ± 1.19 | [1] |

| 9a | - | - | PC-3 | 14.69 ± 1.32 | [1] |

| 15a | PI3Kα | >100 | - | - | [1] |

| Compound 5 | FLT3 | 32.435 ± 5.5 | HepG-2 | 5.3 ± 1.6 | [2] |

| Compound 5 | FLT3 | 32.435 ± 5.5 | MCF-7 | 7.301 ± 4.5 | [2] |

| Compound 8 | FLT3 | 40.55 ± 6.3 | HepG-2 | 3.3 ± 0.90 | [2] |

| Compound 8 | FLT3 | 40.55 ± 6.3 | MCF-7 | 4.132 ± 0.5 | [2] |

Note: The referenced studies may have used ethyl or methyl esters as starting materials, but the synthetic routes to the final thieno[2,3-d]pyrimidine core are analogous.

Antimicrobial Agents

Derivatives of 2-aminothiophene have demonstrated significant potential as antimicrobial agents. The scaffold can be modified to generate compounds with activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Compound 2c | Bacillus subtilis | Not specified | [3] |

| Compound 2c | Escherichia coli | Not specified | [3] |

| Compound 2c | Proteus vulgaris | Not specified | [3] |

| Compound 2c | Staphylococcus aureus | Not specified | [3] |

| Compound 3a | Aspergillus fumigatus | 23.8 ± 0.42 | [4] |

| Compound 3c | Aspergillus fumigatus | 24.3 ± 0.68 | [4] |

| Compound 3c | Syncephalastrum racemosum | 24.8 ± 0.64 | [4] |

Note: MIC values are presented as reported in the literature. "Not specified" indicates that the study reported significant activity but did not provide a specific MIC value.

Experimental Protocols

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from this compound

This protocol describes a general two-step procedure for the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one, a key intermediate for many kinase inhibitors.

Step 1: Synthesis of tert-butyl 2-formamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

To a solution of tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 equivalent) in formic acid (10 volumes), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the formylated product.

Step 2: Cyclization to 5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one

-

Reflux a mixture of the product from Step 1 (1 equivalent) in formamide (10 volumes) for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Caption: Synthetic workflow for thieno[2,3-d]pyrimidin-4-one.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[5]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer.

-

In a white-walled assay plate, add the kinase and the test compound or DMSO (vehicle control).

-

Incubate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Antibacterial Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol describes the determination of the MIC of a compound against a bacterial strain.[6]

Materials:

-

Test compound (dissolved in a suitable solvent)

-

Bacterial strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension.

-

Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on a cancer cell line.[7]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Diagrams

PI3K/Akt Signaling Pathway

Derivatives of this compound, particularly thieno[2,3-d]pyrimidines, can inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[8]

Caption: Inhibition of the PI3K/Akt signaling pathway.

VEGFR-2 Signaling Pathway

Certain thieno[2,3-d]pyrimidine derivatives can also target the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth.[9]

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. cusabio.com [cusabio.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

The Versatility of Tert-butyl 2-Aminothiophene-3-carboxylate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 2-aminothiophene-3-carboxylate is a versatile and highly valuable building block in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. Its unique structural features, including a reactive amino group, a sterically demanding tert-butyl ester, and an electron-rich thiophene ring, make it a strategic starting material for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in harnessing the synthetic potential of this key intermediate.

The 2-aminothiophene core is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The tert-butyl ester group in the title compound offers both steric hindrance, which can influence regioselectivity in subsequent reactions, and a means for selective deprotection under acidic conditions.

A primary application of this compound lies in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with significant pharmacological relevance.[2] These compounds have demonstrated activities as tyrosine kinase inhibitors, cytotoxic agents, and anti-inflammatory agents.[3][4] The synthesis of the thieno[2,3-d]pyrimidine core is typically achieved through cyclization of the 2-aminothiophene precursor with various one-carbon synthons.

Key Applications and Synthetic Transformations

The strategic location of the amino and ester functionalities on the thiophene ring allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures.

-

Synthesis of Thieno[2,3-d]pyrimidin-4-ones: Cyclization with formamide or formic acid provides a straightforward route to the thieno[2,3-d]pyrimidin-4-one scaffold. Microwave-assisted synthesis can significantly accelerate this transformation.[5]

-

Synthesis of Substituted Thieno[2,3-d]pyrimidines: The 2-amino group can be acylated, sulfonylated, or converted into a urea or thiourea, followed by cyclization to introduce a variety of substituents at the 2-position of the resulting thieno[2,3-d]pyrimidine ring.

-

Derivatization of the Thieno[2,3-d]pyrimidine Core: The initially formed thieno[2,3-d]pyrimidin-4-one can be further functionalized, for instance, by chlorination of the 4-position followed by nucleophilic substitution to introduce various amine or other functionalities.[6]

Quantitative Data Presentation

The following table summarizes representative examples of thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene-3-carboxylate precursors, highlighting the achievable yields. While some examples utilize the corresponding ethyl or methyl esters, the synthetic routes are analogous for the tert-butyl ester.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | 5,6,7,8-Tetrahydro-3H-benzo[4][7]thieno[2,3-d]pyrimidin-4-one | 92 | [2] |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Ethoxycarbonyl isothiocyanate | 2-(Ethoxycarbonylamino-carbothioyl)amino-4,5,6,7-tetrahydrobenzo[4][7]thiophene-3-carboxylic acid ethyl ester | 92 | [2] |

| 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidine | 3-Methylfuran-2,5-dione | 3-Methyl-1-(5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-ylamino)-1H-pyrrole-2,5-dione | 82 | [4] |

| 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidine | Chloroacetyl chloride | 2-Chloro-N'-(5,6,7,8,tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 80 | [4] |

| N-(5-tert-butylisoxazol-3-yl)-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-amine | N/A | N/A | 72 | [4] |

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol describes a typical Gewald reaction for the synthesis of the title compound's substituted analogue.

Materials:

-

Butan-2-one (1.0 mmol)

-

Tert-butyl cyanoacetate (1.0 mmol)

-

Elemental sulfur (1.1 mmol)

-

Triethylamine (1.0 mmol)

-

Ethanol (12 mL)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butan-2-one (1.0 mmol), tert-butyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

-

To this suspension, add triethylamine (1.0 mmol) as a catalyst.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to afford the pure tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Protocol 2: Synthesis of Tert-butyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

This protocol details the acylation of the 2-amino group.

Materials:

-

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 mmol)

-

4-Chlorobenzoyl chloride (1.1 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

-

Dissolve tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (2.0 mmol), followed by the dropwise addition of 4-chlorobenzoyl chloride (1.1 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Protocol 3: Synthesis of 2-(4-Chlorophenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

This protocol describes the cyclization to form the thieno[2,3-d]pyrimidin-4-one ring system.

Materials:

-

Tert-butyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (1.0 mmol)

-

Formamide (10 mL)

Procedure:

-

Place tert-butyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (1.0 mmol) in a round-bottom flask.

-

Add an excess of formamide (10 mL).

-

Heat the mixture to reflux (approximately 180-190 °C) and maintain this temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol or a suitable solvent to yield the pure 2-(4-chlorophenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one.

Visualizations

The following diagrams illustrate key synthetic pathways starting from this compound.

Caption: Synthesis of 2-substituted thieno[2,3-d]pyrimidin-4-ones.

Caption: Derivatization of the thieno[2,3-d]pyrimidin-4-one core.

Caption: General experimental workflow for organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Experimental Protocol for Gewald Reaction with Tert-Butyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] This one-pot synthesis involves the condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1][2] The resulting 2-aminothiophene scaffold is a prominent structural motif in a wide range of biologically active compounds and functional materials.

The use of tert-butyl cyanoacetate in the Gewald reaction offers a convenient route to 2-amino-3-(tert-butoxycarbonyl)thiophenes. The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, allowing for selective transformations at other positions of the thiophene ring. This protocol provides a detailed experimental procedure for the Gewald reaction using tert-butyl cyanoacetate with cyclohexanone as the carbonyl component.

Reaction Scheme

The overall reaction for the synthesis of tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is as follows:

Experimental Protocol

This protocol is adapted from general procedures for the Gewald reaction, with specific details for the use of tert-butyl cyanoacetate.[3][4][5]

Materials:

-

Cyclohexanone (99%)

-

Tert-butyl cyanoacetate (98%)

-

Sulfur (powder)

-

Triethylamine (TEA) (≥99%) or Morpholine (99%)

-

Ethanol (anhydrous)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 eq), tert-butyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in anhydrous ethanol (approximately 2-3 mL per mmol of cyclohexanone).

-

Addition of Base: To the stirred mixture, add the basic catalyst, such as triethylamine (1.5 eq) or morpholine (1.5 eq), dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The appropriate eluent ratio should be determined by TLC analysis. The product is typically a crystalline solid upon isolation.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the Gewald reaction with various cyanoesters, including the tert-butyl ester.

| Carbonyl Compound | α-Cyanoester | Base | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 4 | 85 | [4] |

| Acetophenone | Ethyl cyanoacetate | Morpholine | Ethanol | 6 | 78 | [4] |

| Cyclopentanone | Ethyl cyanoacetate | Morpholine | Ethanol | 4 | 82 | [4] |

| Various ketones | tert-Butyl cyanoacetate | Triethylamine | Ethanol | reflux | N/A | [3] |

| N/A | CO-t-Bu | N/A | N/A | N/A | 81 (classical) | [6] |

Note: "N/A" indicates that the specific data was not provided in the cited reference.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the Gewald reaction with tert-butyl esters.

Logical Relationship of Reaction Components

Caption: Logical relationship of components in the Gewald reaction.

References

Application Notes and Protocols for the Synthesis of Tert-butyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-aminothiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its scaffold is present in a variety of pharmacologically active compounds. The synthesis of this and related 2-aminothiophenes is most commonly achieved through the Gewald three-component reaction.[2][3] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (in this case, tert-butyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3] The reaction is prized for its efficiency and the mild conditions under which it can be performed.[3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, summarizing key reaction conditions and providing a generalized experimental workflow.

Reaction Pathway: The Gewald Reaction

The generally accepted mechanism for the Gewald reaction involves three main stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone/aldehyde and the active methylene nitrile (tert-butyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile.

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via attack of the sulfur on the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.[2]

A diagram of the Gewald reaction pathway is provided below:

Caption: The Gewald reaction pathway for the synthesis of this compound.

Summary of Reaction Conditions

The following table summarizes various reported conditions for the Gewald synthesis of 2-aminothiophenes, which can be adapted for the synthesis of this compound.

| Ketone/Aldehyde | Active Methylene Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-t-butyl cyclohexanone | Malononitrile | Triethylamine | Ethanol | Reflux | - | Excellent | [4] |

| Cyclohexanone | Methyl/Ethyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [5] |

| Various Ketones | Methyl/Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 3-4 | 70-85 | [5] |

| Cyclic Ketones | Cyanoacetate | L-Proline (10 mol%) | DMF | 60 | - | up to 84 | [6] |

Experimental Protocols

Protocol 1: Generalized Synthesis of tert-Butyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate

This protocol is a one-pot procedure based on the Gewald reaction.

Materials:

-

Appropriate ketone (e.g., cyclohexanone for the tetrahydrobenzo derivative)

-

Tert-butyl cyanoacetate

-

Elemental sulfur

-

Base catalyst (e.g., triethylamine or morpholine)

-

Solvent (e.g., absolute ethanol or methanol)

Procedure:

-

To a reaction vessel, add the ketone (1.0 eq.), tert-butyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.) in the chosen solvent (e.g., absolute ethanol).

-

Slowly add the basic catalyst (e.g., a catalytic amount of triethylamine or morpholine) to the mixture with stirring.

-

Heat the reaction mixture to a temperature between 45-80°C and maintain for a period of 2-4 hours. The optimal temperature and time will depend on the specific ketone used. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. For enhanced precipitation, the mixture can be refrigerated overnight.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

The workflow for this experimental protocol is illustrated below:

Caption: A generalized experimental workflow for the synthesis of tert-butyl 2-aminothiophene-3-carboxylates.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Elemental sulfur is flammable. Avoid ignition sources.

-

The organic solvents used are flammable and volatile.

-

The basic catalysts (triethylamine, morpholine) are corrosive and should be handled with care.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The Gewald reaction provides a versatile and efficient method for the synthesis of this compound and its derivatives. By carefully selecting the starting ketone, catalyst, and reaction conditions, a wide range of substituted 2-aminothiophenes can be prepared for applications in drug discovery and development. The provided protocols and reaction parameters serve as a valuable guide for researchers in this field.

References

- 1. This compound|CAS 59739-05-8 [benchchem.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

Applications of 2-Aminothiophene-3-carboxylates in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene-3-carboxylate scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its synthetic accessibility, primarily through the versatile Gewald multicomponent reaction, and its ability to interact with a variety of biological targets have established it as a valuable template in drug discovery. This document provides an overview of the key applications of 2-aminothiophene-3-carboxylate derivatives, with a focus on their roles as anticancer agents, kinase inhibitors, and receptor modulators. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this promising area.

I. Anticancer Applications

Derivatives of 2-aminothiophene-3-carboxylate have emerged as a significant class of anticancer agents, exhibiting cytostatic and cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1]

Quantitative Data Summary: Anticancer Activity